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Executive Summary
DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium

dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis

pathway of the parasite. This technical guide provides a comprehensive overview of the

pharmacological profile of DSM265, including its mechanism of action, in vitro and in vivo

efficacy, pharmacokinetic properties, and resistance profile. The information presented herein

is intended for researchers, scientists, and drug development professionals engaged in the

discovery and development of new antimalarial therapies.

Mechanism of Action
DSM265 is a highly selective inhibitor of Plasmodium falciparum dihydroorotate

dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo

pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and

phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a

pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of

pyrimidines for survival.[5] The high selectivity of DSM265 for the parasite enzyme over the

human ortholog contributes to its favorable safety profile.[6]

The inhibition of PfDHODH by DSM265 disrupts the parasite's ability to replicate, leading to its

death.[2] This mechanism of action is distinct from many currently used antimalarials, making
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DSM265 a valuable tool against drug-resistant parasite strains.[1][7]
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Caption: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.

In Vitro Efficacy
DSM265 demonstrates potent activity against various laboratory strains and clinical isolates of

P. falciparum, including those resistant to currently available antimalarial drugs.

Table 1: In Vitro Activity of DSM265 against P. falciparum
Strains

Strain
Drug Resistance
Profile

EC50 (nM) Reference

3D7 Drug-sensitive 4.3 [3]

Dd2
Chloroquine-R,

Pyrimethamine-R
1.8 - 4.0 [1]

K1
Chloroquine-R,

Pyrimethamine-R
1.0 - 4.0 [1]

W2 Chloroquine-R 1.0 - 4.0 [1]

TM90C2B
Chloroquine-R,

Pyrimethamine-R
1.0 - 4.0 [1]

7G8 Chloroquine-R 1.0 - 4.0 [1]

HB3
Chloroquine-S,

Pyrimethamine-S
1.0 - 4.0 [1]

D6 Chloroquine-S 1.0 - 4.0 [1]

D10 Chloroquine-S 1.0 - 4.0 [1]

R: Resistant, S: Sensitive

Table 2: Inhibitory Activity of DSM265 against
Dihydroorotate Dehydrogenase (DHODH)
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Enzyme Source IC50 (nM) Reference

P. falciparum DHODH 8.9 [3]

P. vivax DHODH ~18 [2]

Human DHODH >100,000 [1]

In Vivo Efficacy
DSM265 has demonstrated significant efficacy in various animal models of malaria. In the

humanized severe combined immunodeficiency (SCID) mouse model infected with P.

falciparum, DSM265 effectively cleared parasitemia.[2][7]

Table 3: In Vivo Efficacy of DSM265 in a P. falciparum
SCID Mouse Model

Dosing Regimen Parasite Reduction Reference

3 mg/kg/day (1.5 mg/kg twice

daily)
90% effective dose (ED90) [3]

13 mg/kg/day (6.4 mg/kg twice

daily)

Maximum rate of parasite

killing
[3]

8.1 mg/kg (once daily for 4

days)
ED90 [2]

Pharmacokinetics
Pharmacokinetic studies in animals and humans have shown that DSM265 possesses

favorable properties for a long-acting antimalarial agent, including good oral bioavailability and

a long elimination half-life.

Table 4: Pharmacokinetic Parameters of DSM265 in
Different Species
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Species Dose Tmax (h)
Cmax
(ng/mL)

t1/2 (h) Reference

Mouse
0.5 - 75

mg/kg (oral)
- - 2-4 [3]

Human

25 - 1200 mg

(single oral

dose)

1.5 - 4 1310 - 34,800 86 - 118 [8]

Human

150 mg

(single oral

dose)

~2-4 ~3000 ~96 [8]

Human

400 mg

(single oral

dose)

6 - 10 - 90 - 115 [7]

Resistance Profile
Resistance to DSM265 has been selected for in vitro and observed in a clinical setting.[9][10]

Mutations in the PfDHODH gene, specifically within the DSM265 binding site, have been

identified as the primary mechanism of resistance.[5][9][10] The C276F mutation, located in the

adjacent flavin cofactor site, has also been shown to confer resistance.[9][10]
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Caption: Experimental workflow for the selection and characterization of DSM265 resistance.
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Experimental Protocols
Plasmodium falciparum Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound against

the asexual blood stages of P. falciparum.

Parasite Culture:P. falciparum strains are maintained in continuous culture in human O+

erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and

hypoxanthine.[11] Cultures are synchronized at the ring stage using methods such as

sorbitol treatment.[12]

Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are

added to 96-well plates containing serial dilutions of the test compound.[13]

Incubation: Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO2,

5% O2, 90% N2) at 37°C.[13]

Quantification of Parasite Growth: Parasite growth is quantified using various methods:

SYBR Green I-based fluorescence assay: This method measures the intercalation of

SYBR Green I dye into parasite DNA.[14] A lysis buffer containing the dye is added to the

wells, and fluorescence is measured using a plate reader.[14]

[3H]-Hypoxanthine incorporation assay: This method measures the incorporation of

radiolabeled hypoxanthine into the parasite's nucleic acids.[13]

Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.

[11]

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal

curve using appropriate software.

Dihydroorotate Dehydrogenase (DHODH) Inhibition
Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
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Enzyme and Substrates: Recombinant P. falciparum DHODH is used. The substrates are

dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing cofactors

and detergents.

Assay Procedure:

The enzyme is pre-incubated with the test compound at various concentrations.

The reaction is initiated by the addition of dihydroorotate.

The reduction of the electron acceptor is monitored spectrophotometrically over time.

Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration

of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the

percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Study in SCID Mice
This model is used to evaluate the efficacy of antimalarial compounds against the blood stages

of P. falciparum in an in vivo setting.

Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human

erythrocytes.[15]

Infection: The mice are infected intravenously with P. falciparum.[15]

Drug Administration: The test compound is administered orally or by another appropriate

route at various doses and schedules.[2][15]

Monitoring of Parasitemia: Parasitemia is monitored daily by flow cytometry of peripheral

blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[16]

Data Analysis: The efficacy of the compound is determined by comparing the parasitemia

levels in the treated groups to those in the vehicle-treated control group. The effective dose

(e.g., ED50 or ED90) can be calculated.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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